2-((2-Piperidinoethyl)thio)benzoxazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-Piperidinoethyl)thio)benzoxazole hydrochloride is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties .
Vorbereitungsmethoden
The synthesis of 2-((2-Piperidinoethyl)thio)benzoxazole hydrochloride typically involves the reaction of 2-aminophenol with thiourea to produce benzoxazole-2-thiol. This intermediate is then reacted with 2-chloroethylpiperidine in the presence of a base such as triethylamine to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
2-((2-Piperidinoethyl)thio)benzoxazole hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding thiol.
Common reagents and conditions used in these reactions include organic solvents like methanol or dichloromethane, catalysts such as palladium or platinum, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include sulfoxides, sulfones, and substituted benzoxazole derivatives .
Wissenschaftliche Forschungsanwendungen
2-((2-Piperidinoethyl)thio)benzoxazole hydrochloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-((2-Piperidinoethyl)thio)benzoxazole hydrochloride involves its interaction with various molecular targets and pathways. The compound can form π-π stacking or π-cation interactions with biological targets due to its planar benzene ring. The oxygen and nitrogen atoms in the oxazole moiety can act as hydrogen bond acceptors, facilitating non-covalent interactions with proteins and enzymes . These interactions can lead to the inhibition of key enzymes and pathways, resulting in its antimicrobial, antifungal, and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
2-((2-Piperidinoethyl)thio)benzoxazole hydrochloride can be compared with other similar compounds such as benzothiazoles and benzimidazoles. While all these compounds share a heterocyclic structure, benzoxazoles are unique due to their oxygen and nitrogen atoms in the oxazole ring, which provide distinct chemical and biological properties . Benzothiazoles, for example, contain sulfur instead of oxygen, leading to different reactivity and applications . Benzimidazoles, on the other hand, have two nitrogen atoms in the ring, which also result in unique properties and uses .
Similar compounds include:
- Benzothiazole
- Benzimidazole
- 2-Mercaptobenzoxazole
- 2-Aminobenzoxazole
These compounds are widely studied for their potential in medicinal chemistry, materials science, and other fields .
Eigenschaften
CAS-Nummer |
3920-08-9 |
---|---|
Molekularformel |
C14H19ClN2OS |
Molekulargewicht |
298.8 g/mol |
IUPAC-Name |
2-(2-piperidin-1-ium-1-ylethylsulfanyl)-1,3-benzoxazole;chloride |
InChI |
InChI=1S/C14H18N2OS.ClH/c1-4-8-16(9-5-1)10-11-18-14-15-12-6-2-3-7-13(12)17-14;/h2-3,6-7H,1,4-5,8-11H2;1H |
InChI-Schlüssel |
LKXFDHCLUCDKRA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC[NH+](CC1)CCSC2=NC3=CC=CC=C3O2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.